molecular formula C6H6BrCl2NO2S B15320244 (5-Bromopyridin-3-yl)methanesulfonylchloridehydrochloride

(5-Bromopyridin-3-yl)methanesulfonylchloridehydrochloride

Cat. No.: B15320244
M. Wt: 306.99 g/mol
InChI Key: AZDLQTBZYIMJFL-UHFFFAOYSA-N
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Description

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H5BrClNO2S·HCl and a molecular weight of 306.99 g/mol . This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-bromopyridine+methanesulfonyl chloride(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride\text{5-bromopyridine} + \text{methanesulfonyl chloride} \rightarrow \text{(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride} 5-bromopyridine+methanesulfonyl chloride→(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride

Industrial Production Methods

Industrial production of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride include bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloropyridin-3-yl)methanesulfonyl chloride hydrochloride
  • (5-fluoropyridin-3-yl)methanesulfonyl chloride hydrochloride
  • (5-iodopyridin-3-yl)methanesulfonyl chloride hydrochloride

Uniqueness

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds with different halogen atoms.

Properties

Molecular Formula

C6H6BrCl2NO2S

Molecular Weight

306.99 g/mol

IUPAC Name

(5-bromopyridin-3-yl)methanesulfonyl chloride;hydrochloride

InChI

InChI=1S/C6H5BrClNO2S.ClH/c7-6-1-5(2-9-3-6)4-12(8,10)11;/h1-3H,4H2;1H

InChI Key

AZDLQTBZYIMJFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CS(=O)(=O)Cl.Cl

Origin of Product

United States

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